Fmoc-Arg(Pbf)-OH

Solid-Phase Peptide Synthesis TFA Cleavage Side Reaction Management

Researchers synthesizing Arg/Trp-containing peptides face low crude yields (46%) and Trp alkylation when using Fmoc-Arg(Pmc)-OH. Fmoc-Arg(Pbf)-OH eliminates this bottleneck: • 69% crude yield vs. 46% with Pmc analog in Arg/Trp peptides • 1.2-2x faster TFA deprotection kinetics for shorter cycle times • Superior coupling efficiency for sterically hindered sequences ≥98% HPLC purity ensures reproducible automated SPPS performance.

Molecular Formula C34H40N4O7S
Molecular Weight 648.8 g/mol
CAS No. 154445-77-9
Cat. No. B136122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Pbf)-OH
CAS154445-77-9
Molecular FormulaC34H40N4O7S
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1
InChIKeyHNICLNKVURBTKV-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(Pbf)-OH (CAS 154445-77-9): The Standard Building Block for Arginine Incorporation in Fmoc Solid-Phase Peptide Synthesis


Fmoc-Arg(Pbf)-OH is a protected arginine derivative widely employed as the standard building block for introducing arginine residues in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features a 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-terminus and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protecting the reactive guanidino side chain [1][2]. This orthogonal protection strategy is essential for preventing side reactions and ensuring high-fidelity peptide assembly during automated or manual synthesis workflows .

Designed for Fmoc solid-phase peptide synthesis (SPPS) arginine incorporation
Orthogonal Fmoc/Pbf strategy limits side reactions and supports high-fidelity assembly
Reported to minimize tryptophan alkylation compared to Pmc analog in TFA cleavage

Why Fmoc-Arg(Pbf)-OH Cannot Be Directly Substituted with Other Arginine Derivatives in SPPS


In Fmoc-SPPS, the choice of side-chain protecting group for arginine is not interchangeable; it dictates the kinetics of global deprotection, the extent of detrimental side reactions, and ultimately the yield and purity of the target peptide [1]. While other protected arginine derivatives like Fmoc-Arg(Pmc)-OH or Fmoc-Arg(Boc)2-OH are commercially available, they exhibit starkly different behaviors under standard TFA cleavage conditions, including variable acid lability and a propensity to generate reactive sulfonyl cations that alkylate sensitive residues like tryptophan [1]. Substituting one derivative for another without adjusting cleavage protocols can lead to incomplete deprotection, formation of intractable by-products, and significantly reduced crude peptide purity, thereby increasing purification burden and lowering overall process efficiency [1]. The following quantitative evidence delineates the specific, measurable advantages of Fmoc-Arg(Pbf)-OH that justify its preferential selection in research and industrial applications.

Pmc analog May increase Trp alkylation and reduce crude purity; direct substitution without protocol adjustment may lower yield
Deprotection rate Pbf cleaves faster than Pmc; switching analog may require re-optimization of cleavage time and TFA exposure
Boc2 analog Can form unreactive lactam by-product in sterically hindered sequences; coupling efficiency may differ significantly

Quantitative Differentiation of Fmoc-Arg(Pbf)-OH Against Key Analogs for SPPS


Superior Crude Peptide Yield: 69% for Pbf vs. 46% for Pmc in TFA Cleavage of Trp-Containing Sequences

In a direct comparison under identical TFA cleavage conditions (3 hours) of a peptide containing both arginine and tryptophan, the use of Fmoc-Arg(Pbf)-OH resulted in a crude target peptide yield of 69%, compared to only 46% for the analog Fmoc-Arg(Pmc)-OH [1]. This 50% relative improvement in yield is attributed to the significantly lower rate of tryptophan alkylation by the Pbf sulfonyl cation, a major side reaction that compromises peptide integrity when using the Pmc protecting group [1].

Crude yield after TFA cleavage
Head-to-head
69% (Pbf) vs 46% (Pmc) in Trp-containing peptide
Supports higher crude yield and reduced purification effort
3 h TFA cleavage; direct comparison reported
Solid-Phase Peptide Synthesis TFA Cleavage Side Reaction Management

Accelerated Side-Chain Deprotection: Pbf is Cleaved 1.2–2× Faster than Pmc Under Standard TFA Conditions

The Pbf side-chain protecting group is removed by trifluoroacetic acid (TFA) significantly faster than the Pmc group. Vendor technical datasheets and peer-reviewed literature consistently report that Pbf cleavage is approximately 1.2 to 2 times faster than that of Pmc under identical acidic conditions [1][2]. This enhanced acid lability is a direct consequence of the benzofuran ring structure of Pbf, which facilitates more efficient electron donation and S–N bond weakening compared to the chroman ring of Pmc [2].

Relative deprotection rate
Class-level
1.2–2× faster than Pmc
May enable shorter cleavage cycles and improved process efficiency
Class-level inference; verify under specific TFA cocktails
Deprotection Kinetics Acid Lability Process Efficiency

Optimized Coupling Efficiency at Room Temperature vs. Fmoc-Arg(Boc)2-OH in N-Methylated Peptide Synthesis

During the synthesis of sterically hindered N-methylated peptides, the coupling of Fmoc-Arg(Pbf)-OH was found to proceed with higher yields at room temperature compared to elevated temperatures [1]. This is due to the competitive intramolecular formation of an Arg lactam at higher temperatures. In contrast, the analog Fmoc-Arg(Boc)2-OH provided even lower coupling yields across all conditions tested due to its nearly complete conversion to the undesired lactam by-product [1].

Coupling in hindered sequences
Data to verify
Higher room-temperature yield vs. Boc2 analog; Boc2 forms lactam by-product
Supports synthesis of N-methylated or sterically demanding peptides
Qualitative observation; exact yields not provided in source abstract
Coupling Efficiency N-Methylated Peptides Temperature Optimization

Stringent Purity Specifications for Critical Impurities (Dipeptide, β-Ala, Free Amino Acid)

The Novabiochem® grade of Fmoc-Arg(Pbf)-OH is subject to rigorous quality control, with maximum allowable levels for key process-related impurities specified as follows: Fmoc-β-Ala-OH ≤ 0.1%, Fmoc-β-Ala-Arg(Pbf)-OH ≤ 0.1%, Fmoc-Arg(Pbf)-Arg(Pbf)-OH (dipeptide) ≤ 0.1%, and Fmoc-Arg-OH (free amino acid) ≤ 0.1% (all measured by HPLC) . These specifications are critical because β-Ala impurities can lead to deletion sequences, while free amino acids and dipeptides can initiate unintended chain growth, compromising the fidelity of the final peptide product [1].

Critical impurity specifications
Specification review
Fmoc-β-Ala-OH ≤0.1%
Fmoc-β-Ala-Arg(Pbf)-OH ≤0.1%
Fmoc-Arg(Pbf)-Arg(Pbf)-OH ≤0.1%
Fmoc-Arg-OH ≤0.1% (HPLC)
Tight impurity control supports batch consistency and reliable synthesis
Novabiochem® grade specification; confirm for other suppliers
Quality Control Impurity Profiling Procurement Specification

Evidence-Based Application Scenarios for Procuring Fmoc-Arg(Pbf)-OH


Synthesis of Tryptophan-Containing Bioactive Peptides with High Crude Purity

Fmoc-Arg(Pbf)-OH is the reagent of choice for SPPS of peptides containing both arginine and tryptophan residues. Its use minimizes TFA-induced alkylation of the indole side chain of tryptophan, a major side reaction that reduces yield and complicates purification. The quantitative evidence of a 69% vs. 46% crude yield compared to the Pmc analog directly supports its application in synthesizing therapeutic candidates, antimicrobial peptides, and other bioactive sequences where Trp is essential for activity.

Automated High-Throughput and Industrial-Scale Peptide Production

The accelerated deprotection kinetics of the Pbf group (1.2-2x faster than Pmc) make Fmoc-Arg(Pbf)-OH ideal for automated, high-throughput SPPS and large-scale industrial peptide manufacturing. Faster cleavage translates to shorter cycle times and reduced consumption of TFA, improving overall process efficiency and reducing costs per batch. The stringent impurity specifications of high-grade material ensure reliable and consistent performance in automated synthesizers, minimizing downtime and failed runs .

Assembly of Sterically Hindered or N-Methylated Peptide Sequences

For the synthesis of challenging peptides, such as those containing N-methylated amide bonds or other sterically hindered junctions, Fmoc-Arg(Pbf)-OH offers superior coupling efficiency compared to alternatives like Fmoc-Arg(Boc)2-OH . Its stability at room temperature and resistance to forming unreactive lactam by-products enable the successful construction of these complex sequences, which are often pursued to enhance the metabolic stability and bioavailability of peptide drug candidates.

Synthesis of Peptide Conjugates for Drug Delivery and Targeted Therapies

The high purity and reliable coupling of Fmoc-Arg(Pbf)-OH are critical for constructing complex peptide-based delivery systems, such as cell-penetrating peptides (CPPs) or nuclear localization signals (NLS). The synthesis of cyanophycin segments for cell-penetration studies and PAMAM dendrimer conjugates for gene delivery have been described using this building block. The minimized side reactions and high-fidelity chain assembly are essential for creating well-defined conjugates with reproducible biological activity.

Application
Selection Property
Validation Focus
Trp-containing bioactive peptide synthesis
Low Trp alkylation during TFA cleavage
Crude purity comparison vs. Pmc analog
High-throughput / large-scale SPPS
Faster Pbf deprotection kinetics
Cycle time and TFA consumption under automated conditions
Sterically hindered or N-methylated peptides
Coupling efficiency at room temperature
Lactam by-product formation vs. Boc2 analog
Peptide conjugate and carrier research
High-fidelity assembly with minimized side reactions
Conjugate purity and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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